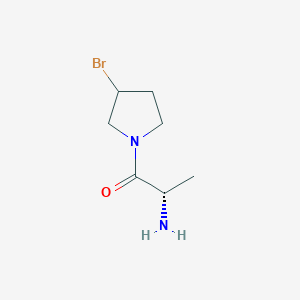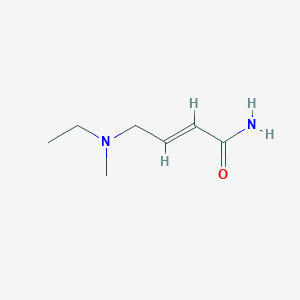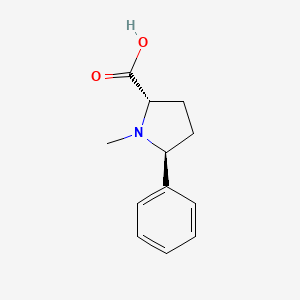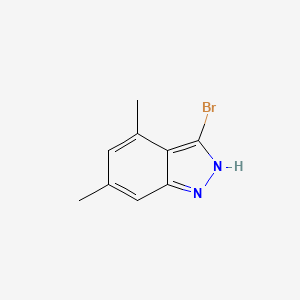
tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three triazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated triazole rings.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and magnetic properties. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: A compound with a similar triazole motif but different core structure.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another triazole-containing compound with a different substitution pattern.
Uniqueness
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine is unique due to its triazine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents, as it offers a different set of interactions and reactivity compared to other triazole-containing compounds.
属性
分子式 |
C9H6N12 |
|---|---|
分子量 |
282.23 g/mol |
IUPAC 名称 |
2,4,6-tris(1,2,4-triazol-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C9H6N12/c1-10-11-2-19(1)7-16-8(20-3-12-13-4-20)18-9(17-7)21-5-14-15-6-21/h1-6H |
InChI 键 |
OOYIZBRQMNFUFK-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=CN1C2=NC(=NC(=N2)N3C=NN=C3)N4C=NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-(5-fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B11753401.png)

![ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11753408.png)
![(2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B11753414.png)

![benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B11753432.png)

![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11753446.png)
![[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11753451.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11753461.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753477.png)
